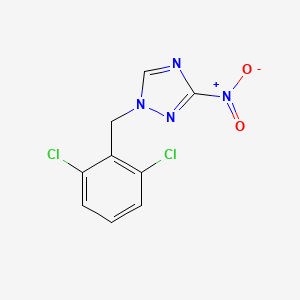

![molecular formula C18H17FN2O2 B5541345 1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to the one , often involves multi-step chemical processes that may include cyclization, alkylation, and the use of specific reagents to achieve the desired molecular architecture. For instance, Yeong et al. (2018) detail the synthesis of an ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative, emphasizing the importance of single-crystal X-ray diffraction techniques in studying the crystal structure of synthesized compounds (Yeong et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of imidazole derivatives. Advanced techniques such as X-ray crystallography provide detailed insights into the molecular geometry, crystal packing, and hydrogen bonding patterns. For example, Banu et al. (2013) described the molecular structures of related compounds, highlighting the significance of intermolecular interactions in forming supramolecular networks (Banu et al., 2013).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions that modify their structure and properties. These reactions can include substitutions, additions, and cyclizations, which are pivotal in generating compounds with specific functions. The work by Kundapur et al. (2012) on the condensation reactions of imidazole derivatives is an example of how chemical reactivity is explored to synthesize novel compounds with potential applications (Kundapur et al., 2012).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Research by Begum et al. (2013) demonstrates the analysis of physical properties through crystallography, showing how molecular arrangements affect the overall properties of the compound (Begum et al., 2013).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including reactivity, stability, and functional group transformations, are key areas of study. Investigations into the chemical behavior of these compounds provide insights into their potential uses in various fields. The synthesis and characterization of novel 1,3,4-oxadiazole derivatives by Dinesha et al. (2014) highlight the exploration of chemical properties and their implications for pharmacological applications (Dinesha et al., 2014).

Applications De Recherche Scientifique

Corrosion Inhibition

Imidazole derivatives, including those structurally related to the specified compound, have been investigated for their corrosion inhibition properties. For instance, studies on benzimidazole derivatives with oxadiazole rings have demonstrated significant corrosion inhibition abilities for mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, which is confirmed by various analytical methods including electrochemical impedance spectroscopy and scanning electron microscopy (P. Ammal, M. Prajila, A. Joseph, 2018).

Anticancer and Antioxidant Agents

Benzimidazoles containing triazole moieties, similar in structure to the specified compound, have shown promising in vitro anticancer and antioxidant activities. These compounds exhibit significant effects against various cancer cell lines and also demonstrate excellent antioxidant properties, indicating their potential in pharmaceutical applications (Gullapelli Kumaraswamy et al., 2021).

Surface Chemistry and Material Science

Imidazole derivatives are also explored in material science for their adsorption characteristics and interactions with surfaces. For example, studies on imidazole derivatives with methoxy phenyl groups have shown their ability to inhibit corrosion through strong adsorption on metal surfaces, following Langmuir adsorption isotherms (M. Prashanth et al., 2021).

Fluorescence Sensing

The structural elements of the specified compound suggest potential applications in fluorescence sensing. Imidazole-based fluorophores, for instance, have been developed for ratiometric fluorescent sensing of ions like fluoride, demonstrating significant shifts in emission color upon ion binding. This highlights their utility in environmental and health-related sensing applications (Meng Zhang et al., 2008).

Mécanisme D'action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target . Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Orientations Futures

The future directions in the field of imidazole research are likely to involve the development of new synthetic routes and the exploration of new biological activities . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is potential for the development of new drugs based on the imidazole scaffold.

Propriétés

IUPAC Name |

1-[2-[3-(4-fluoro-2-methoxyphenyl)phenoxy]ethyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-22-18-12-15(19)5-6-17(18)14-3-2-4-16(11-14)23-10-9-21-8-7-20-13-21/h2-8,11-13H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCMAUHVHIIWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=CC=C2)OCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)

![1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5541305.png)

![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

![3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)